

2,4,6-Triiodoaniline: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Triiodoaniline**

Cat. No.: **B1296100**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

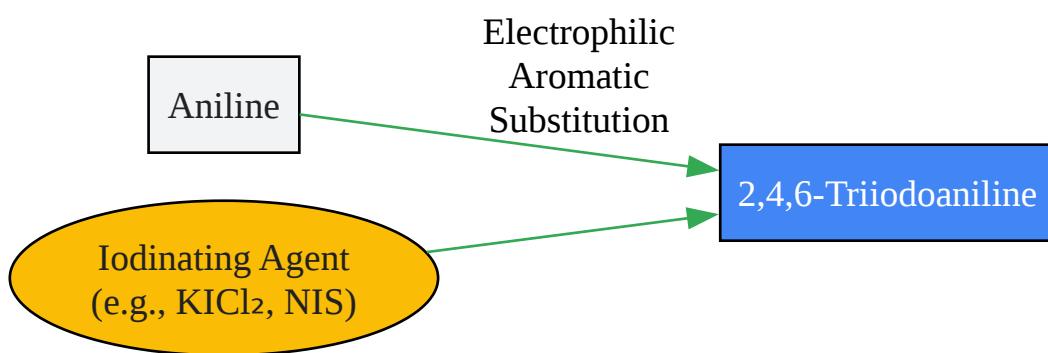
2,4,6-Triiodoaniline is a highly functionalized aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Characterized by an aniline core symmetrically substituted with three iodine atoms at the ortho and para positions, this molecule offers a unique combination of reactive sites. The presence of the amino group and the three carbon-iodine bonds allows for a diverse range of chemical transformations, making it an important precursor for the synthesis of complex organic molecules, including pharmaceuticals, high-density materials, and novel heterocyclic systems. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **2,4,6-triiodoaniline**, with a focus on detailed experimental protocols and its utility in advanced organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **2,4,6-triiodoaniline** is essential for its effective use in synthesis and for the characterization of its derivatives.

Property	Value
Molecular Formula	C ₆ H ₄ I ₃ N
Molecular Weight	470.82 g/mol
Appearance	Dark-colored solid
CAS Number	24154-37-8
Purity (typical)	≥95%

Table 1: Physicochemical Properties of **2,4,6-Triiodoaniline**.


Spectroscopic analysis provides the definitive structural confirmation of **2,4,6-triiodoaniline**. The high degree of symmetry in the molecule simplifies its NMR spectra.

Technique	Data
¹ H NMR	In CDCl ₃ , the two equivalent aromatic protons at the C3 and C5 positions appear as a singlet at approximately δ 7.86 ppm. The amino group protons (-NH ₂) typically appear as a broad singlet around δ 4.66 ppm.[1]
¹³ C NMR	In (CD ₃) ₂ SO, four distinct signals are observed due to the molecule's symmetry: C1-NH ₂ at δ 147.0 ppm, C3/C5-H at δ 145.4 ppm, C2/C6-I at δ 83.0 ppm, and C4-I at δ 78.8 ppm.[1]
IR	Key vibrational bands include N-H stretching of the amino group, which is observed around 3417 cm ⁻¹ and 3305 cm ⁻¹ . The presence of hydrogen bonding can cause a red shift and broadening of these bands. C-I stretching vibrations are found at approximately 536 cm ⁻¹ .
Mass Spec	The mass spectrum shows a precursor adduct [M+H] ⁺ at m/z 471.7551.[2]

Table 2: Spectroscopic Data for **2,4,6-Triiodoaniline**.[\[1\]](#)

Synthesis of 2,4,6-Triiodoaniline

The primary route for the synthesis of **2,4,6-triiodoaniline** is the direct electrophilic iodination of aniline. The strong activating and ortho-, para-directing nature of the amino group facilitates the introduction of three iodine atoms onto the aromatic ring. Several methods have been developed, with variations in the iodinating agent and reaction conditions.

[Click to download full resolution via product page](#)

Caption: General scheme for the synthesis of **2,4,6-triiodoaniline**.

Method 1: Iodination with Potassium Dichloroiodate

A well-established and effective method involves the use of potassium dichloroiodate ($KICl_2$) in a dilute hydrochloric acid solution.[\[1\]](#)[\[3\]](#)[\[4\]](#) This approach offers a chemoselective route to the desired product with high purity.[\[1\]](#)

Experimental Protocol:

A detailed protocol for this synthesis is described in the literature, highlighting the importance of stoichiometry and reaction conditions for achieving high yields.[\[3\]](#)[\[4\]](#) The reaction typically involves the dropwise addition of aniline to a stirred solution of potassium dichloroiodate in dilute HCl.[\[1\]](#)

Method 2: Solid-State Iodination with N-Iodosuccinimide (NIS)

In line with the principles of green chemistry, a solvent-free approach using N-Iodosuccinimide (NIS) has been developed.^[1] This method involves the simple grinding of aniline and NIS at room temperature, offering several advantages such as short reaction times (5-8 minutes), high yields (94-99%), and a simple work-up procedure.^[5]

Experimental Protocol:

While a highly detailed, step-by-step protocol from a primary literature source with specific molar ratios and purification steps for the synthesis of **2,4,6-triiodoaniline** via this method is not readily available in the searched results, the general procedure involves grinding the reactants together. This method's high efficiency and selectivity for iodinating sensitive substrates like aniline make it a very attractive synthetic route.^[5]

2,4,6-Triiodoaniline as a Building Block in Organic Synthesis

The synthetic utility of **2,4,6-triiodoaniline** lies in the reactivity of its functional groups. The amino group can be diazotized and subsequently replaced, while the carbon-iodine bonds are amenable to a variety of cross-coupling reactions.

Deamination to 1,3,5-Triiodobenzene

A key application of **2,4,6-triiodoaniline** is its conversion to 1,3,5-triiodobenzene, a precursor for the synthesis of conjugated microporous polymers and optical materials. This transformation is achieved through a deamination reaction.^[3]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 1,3,5-triiodobenzene.

Experimental Protocol:

Finely ground sodium nitrite (1.95 g, 0.028 mol) is slowly added with stirring to sulfuric acid (3.5 mL). A solution of **2,4,6-triiododoaniline** (2.90 g, 6.16 mmol) in glacial acetic acid (130 mL) is then added dropwise while maintaining the temperature below 20 °C. The resulting diazonium salt solution is added dropwise to a suspension of copper(I) oxide (2.52 g) in dry ethanol (70 mL) with vigorous stirring. The mixture is heated to boiling for 30 minutes. After cooling and work-up including extraction with benzene and recrystallization, 1,3,5-triiodobenzene is obtained in high yield (84%).^[3]

Palladium-Catalyzed Cross-Coupling Reactions

The three C-I bonds in **2,4,6-triiododoaniline** are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of complex molecular architectures. The differential reactivity of the iodine atoms in polyiodinated systems can potentially allow for selective and sequential couplings.

While specific, detailed protocols for Sonogashira or Suzuki coupling reactions starting directly from **2,4,6-triiododoaniline** were not found in the initial searches, the general principles of these reactions are well-established. Such transformations would typically involve a palladium catalyst, a suitable ligand, a base, and the appropriate coupling partner (e.g., a terminal alkyne for Sonogashira or a boronic acid for Suzuki). The development of such protocols for **2,4,6-triiododoaniline** would be a valuable contribution to synthetic methodology.

Synthesis of Heterocyclic Compounds

The amino group of **2,4,6-triiododoaniline** can be a key functionality for the construction of nitrogen-containing heterocycles. For instance, it can be envisioned as a starting material for the synthesis of substituted benzotriazoles, a class of compounds with significant applications in medicinal chemistry. The general synthesis of benzotriazoles often involves the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid. While a direct application of this to a tri-iodinated system was not explicitly found, it represents a plausible synthetic route to novel, highly functionalized heterocyclic systems.

Conclusion

2,4,6-Triiododoaniline is a readily accessible and highly versatile building block for organic synthesis. Its unique substitution pattern of a reactive amino group and three iodine atoms

provides a platform for a multitude of chemical transformations. The straightforward synthesis of **2,4,6-triiodoaniline**, particularly through green methods like solid-state iodination, enhances its appeal as a starting material. Its utility has been demonstrated in the high-yield synthesis of 1,3,5-triiodobenzene, and it holds significant potential for the construction of complex molecules through modern cross-coupling reactions and the synthesis of novel heterocyclic frameworks. For researchers and professionals in drug development and materials science, **2,4,6-triiodoaniline** offers a valuable tool for accessing new chemical space and developing innovative molecular structures. Further exploration of its reactivity in modern synthetic methodologies is a promising area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Triiodoaniline | 24154-37-8 | Benchchem [benchchem.com]
- 2. 2,4,6-Triiodoaniline | C6H4I3N | CID 222556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Russian Chemical Bulletin [russchembull.ru]
- 4. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,4,6-Triiodoaniline: A Comprehensive Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296100#2-4-6-triiodoaniline-as-a-building-block-in-organic-synthesis\]](https://www.benchchem.com/product/b1296100#2-4-6-triiodoaniline-as-a-building-block-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com